1-(2,5-Dimethoxyphenyl)imidazolidin-2-one
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Description
Synthesis Analysis
The synthesis of imidazolidin-2-ones, including “1-(2,5-Dimethoxyphenyl)imidazolidin-2-one”, often involves the acid-catalyzed reaction of ureas with aromatic and heterocyclic nucleophiles . This method allows for the introduction of the desired pharmacophore group into position 4 of the imidazolidine ring . The synthesis of imidazolidin-2-ones from cyclic precursors is less common due to limitations such as a multi-stage process, low product yield, and the inability to obtain large series .
Scientific Research Applications
Stereoselectivity in Pharmaceutical Synthesis
Imidazolidin-4-ones, including structures related to 1-(2,5-Dimethoxyphenyl)imidazolidin-2-one, are utilized as skeletal modifications in bioactive oligopeptides. These modifications serve as proline surrogates or protect the N-terminal amino acid against hydrolysis by aminopeptidase and endopeptidase. Research demonstrates unexpected stereoselectivity in the synthesis of imidazolidin-4-one from primaquine alpha-aminoamides and substituted benzaldehydes, highlighting the role of intramolecular hydrogen bonds in this process (Ferraz et al., 2007).
Catalysis in Organic Synthesis
1-Methyl-imidazolidin-2-one and its derivatives have been employed in gold(I)-catalyzed intermolecular hydroamination of 1-alkenes, showcasing high efficiency and regioselectivity. This application underscores the potential of imidazolidin-2-ones in facilitating complex catalytic transformations in organic synthesis (Zhang et al., 2009).
Inhibitors in Medicinal Chemistry
Imidazolidin-2-one derivatives have been identified as potent inhibitors in various pharmacological studies. For instance, 2-phenylamino-imidazo[4,5-h]isoquinolin-9-ones were discovered as a new class of inhibitors of lck kinase, an enzyme crucial in T-cell activation and signaling pathways. This discovery opens avenues for therapeutic applications targeting immune responses and cancer (Snow et al., 2002).
Anti-Alzheimer's Research
N-benzylated (pyrrolidin-2-one) / (imidazolidin-2-one) derivatives have been synthesized and evaluated for anti-Alzheimer's activity. These compounds, designed based on the structure of donepezil, a leading Alzheimer's drug, demonstrate the utility of imidazolidin-2-ones in developing new treatments for neurodegenerative diseases (Gupta et al., 2020).
properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)imidazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c1-15-8-3-4-10(16-2)9(7-8)13-6-5-12-11(13)14/h3-4,7H,5-6H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQXSEAHZRBTNEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CCNC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,5-Dimethoxyphenyl)imidazolidin-2-one |
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